N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide
Overview
Description
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of phenylpyridazines. These compounds are characterized by a pyridazine ring substituted by a phenyl group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide involves multiple steps, typically starting with the preparation of the pyridazine core. One common method involves the reaction of 2,4-dichloropyrimidine with various amines under controlled conditions . The reaction conditions often include a mixture of solvents such as H2O and MeOH, and the temperature is maintained between 25 and 30°C for optimal yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using reagents like sodium hydride.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methanesulfonyl group plays a crucial role in its binding affinity and specificity . It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide is unique due to its methanesulfonyl and dimethoxybenzamide groups, which confer specific pharmacological properties. Similar compounds include:
Zardaverine: An anti-platelet agent with a pyridazine core.
Emorfazone: An anti-inflammatory agent with a similar structure.
Pyridaben: A herbicide with a pyridazine ring.
These compounds share the pyridazine scaffold but differ in their substituents, leading to varied biological activities and applications.
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-16-8-5-9-17(28-2)19(16)20(24)21-14-7-4-6-13(12-14)15-10-11-18(23-22-15)29(3,25)26/h4-12H,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRABHHJJCTIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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